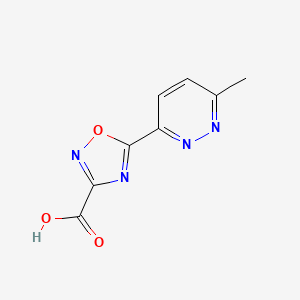![molecular formula C8H13N3O B13321624 2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole: is a compound with an intriguing structure. Let’s break it down:
Imidazole: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as the core structure for various natural products, including histidine, purine, and DNA bases.
Vorbereitungsmethoden
Synthetic Routes::
- The resulting azetidin-3-yloxy can then react with 1-methyl-1H-imidazole (prepared separately) to form 2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole .
Azetidin-3-yloxy: is a key component. It can be synthesized by reacting (a four-membered ring containing one nitrogen atom) with an alcohol (e.g., methanol) in the presence of an acid catalyst.
Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to produce this compound. Unfortunately, specific industrial routes are not widely documented.
Analyse Chemischer Reaktionen
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole derivatives with additional oxygen atoms.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions at various positions on the imidazole ring are possible.
Common Reagents: Reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions can yield diverse products, including derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.
Chemistry: Explore its reactivity and use as a building block for more complex molecules.
Biology: Study its interactions with biological macromolecules (e.g., proteins, DNA).
Industry: Assess its applications in materials science or catalysis.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other imidazole derivatives, such as clemizole, etonitazene, and omeprazole, share structural features.
Uniqueness: Highlight its distinct properties compared to these compounds.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-10-8(11)6-12-7-4-9-5-7/h2-3,7,9H,4-6H2,1H3 |
InChI-Schlüssel |
UWSVRAYWEWNNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


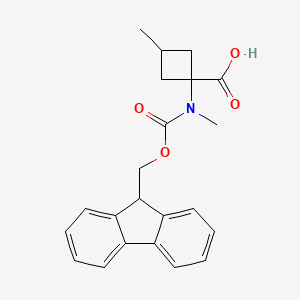
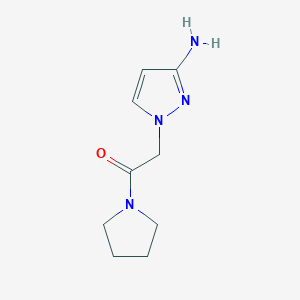
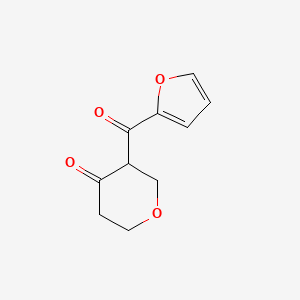
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
![tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13321567.png)

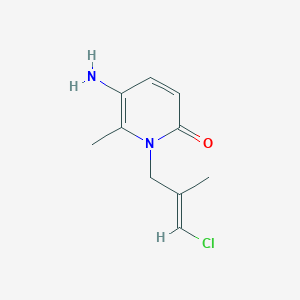
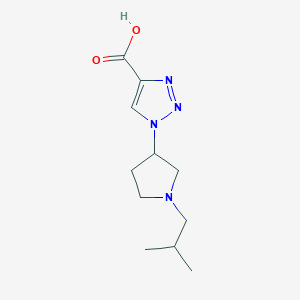



![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)
